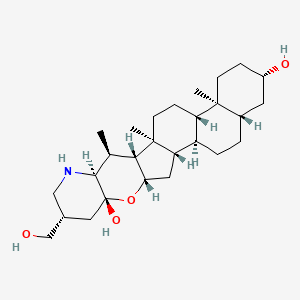

Esculeogenin B

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H45NO4 |

|---|---|

Molecular Weight |

447.6 g/mol |

IUPAC Name |

(1S,2R,5S,7S,10S,11S,14S,15R,16S,17S,20S,22R,24S)-20-(hydroxymethyl)-10,14,16-trimethyl-23-oxa-18-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosane-7,22-diol |

InChI |

InChI=1S/C27H45NO4/c1-15-23-22(32-27(31)12-16(14-29)13-28-24(15)27)11-21-19-5-4-17-10-18(30)6-8-25(17,2)20(19)7-9-26(21,23)3/h15-24,28-31H,4-14H2,1-3H3/t15-,16-,17-,18-,19+,20-,21-,22-,23-,24-,25-,26-,27+/m0/s1 |

InChI Key |

AGNQTDBSAUJBFO-JCEQVCBNSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O)C)C)O[C@]6([C@H]1NC[C@H](C6)CO)O |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C)OC6(C1NCC(C6)CO)O |

Synonyms |

(5alpha,22S,23R,25S)-22,26-epimino-16beta,23-epoxy-3beta,23,27-trihydroxycholestane esculeogenin B |

Origin of Product |

United States |

Esculeogenin B: Foundational Research Context and Significance

Evolution of Esculeogenin B Research Perspectives

The scientific investigation of Esculeogenin B evolved from broader studies into tomato saponins (B1172615), particularly Esculeoside A, a major steroidal glycoside in ripe tomatoes. acs.org Initial research was not on Esculeogenin B directly, but on the chemical transformations of Esculeoside A. A pivotal discovery was that Esculeoside A, abundant in fresh ripe tomatoes, converts into other compounds, namely Esculeosides B-1 and B-2, during heat treatment, such as the preparation of tomato juice or canned tomatoes. jst.go.jpjst.go.jp

This observation shifted the research focus. Scientists established that Esculeosides B-1 and B-2 could be hydrolyzed to yield their respective sapogenols: Esculeogenin B-1 and Esculeogenin B-2. jst.go.jp One of these was identified as the previously reported Esculeogenin B. jst.go.jp A significant breakthrough was the development of a method to chemically convert the more abundant Esculeoside A into Esculeogenin B through acid hydrolysis. nii.ac.jpresearchgate.net This chemical conversion was crucial because it made the rare compound available for further pharmacological and biological investigation. nii.ac.jp

More recent research has moved from chemical synthesis and identification towards its metabolic fate in humans. Studies using advanced mass spectrometry techniques have identified metabolites of Esculeogenin B, such as hydroxylated and sulfonated derivatives, in human urine following the consumption of tomato juice. nih.govresearchgate.netresearchgate.net This has repositioned Esculeogenin B from a mere chemical curiosity to a potential biomarker for tomato product intake. nih.govnih.gov

Academic Justification for Esculeogenin B Scholarly Investigation

The scholarly pursuit of Esculeogenin B is justified on several scientific fronts. A primary driver is its rarity in nature, which necessitates chemical research to develop efficient synthesis methods from more abundant precursors like Esculeoside A. nii.ac.jpresearchgate.net Obtaining sufficient quantities of Esculeogenin B is a prerequisite for conducting comprehensive pharmacological tests to understand its biological effects. researchgate.net

Furthermore, the established link between tomato consumption and health benefits has traditionally been attributed to compounds like lycopene. jst.go.jp The discovery of Esculeogenin B and its parent compounds in processed tomato products provides a new avenue to explore the bioactivity of tomatoes, suggesting that other, less-studied molecules may also contribute to these health effects. jst.go.jpjst.go.jp

The identification of its metabolites in human urine underscores its relevance in nutritional metabolomics. nih.govcore.ac.uk Investigating these metabolites helps to understand the absorption and metabolism of tomato-derived steroidal glycoalkaloids, offering a more complete picture of how the human body processes these compounds. nih.govmdpi.com This research is valuable for identifying specific and objective biomarkers of dietary intake, which can overcome the limitations of self-reported food questionnaires in nutritional studies. nih.gov The potential for Esculeogenin B and related steroidal alkaloids to exhibit biological activities, such as anticancer or anti-inflammatory effects, provides a strong rationale for continued investigation. ontosight.ainih.gov

Current Gaps and Future Avenues in Esculeogenin B Research

Despite progress, significant gaps remain in the understanding of Esculeogenin B. While its precursor, Esculeogenin A, has been studied for various biological effects, including anti-inflammatory and lipid-lowering properties, the specific pharmacological activities of Esculeogenin B itself are not yet well-characterized. acs.orgmdpi.comnih.gov The initial goal of producing the compound for pharmacological tests implies that this area is still developing. jst.go.jpresearchgate.net

A major gap exists in the knowledge of its complete metabolic pathway. Although hydroxylated and sulfonated metabolites have been detected, a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is lacking. mdpi.comresearchgate.net Future research needs to fully elucidate the biotransformation of Esculeogenin B in the body to understand the biological relevance of its metabolites. researchgate.net

Future research should therefore focus on several key areas. There is a clear need for in-depth pharmacological studies to determine the specific bioactivities of Esculeogenin B. jst.go.jpjst.go.jp This includes investigating its potential effects at physiologically relevant concentrations found after normal dietary intake. researchgate.net Elucidating the biological functions of this and other less-common tomato compounds will require rationally designed experiments. oup.com Furthermore, clarifying the complete metabolic fate of Esculeogenin B will be crucial for validating its use as a robust dietary biomarker and for understanding the full contribution of tomato steroidal alkaloids to human health. nih.govmdpi.com

Data Tables

Table 1: Chemical Properties of Esculeogenin B

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₅NO₄ | nih.gov |

| Molecular Weight | 447.6 g/mol | nih.gov |

| IUPAC Name | (1S,2R,5S,7S,10S,11S,14S,15R,16S,17S,20S,22R,24S)-20-(hydroxymethyl)-10,14,16-trimethyl-23-oxa-18-azahexacyclo[12.11.0.0²,¹¹.0⁵,¹⁰.0¹⁵,²⁴.0¹⁷,²²]pentacosane-7,22-diol | nih.gov |

| CAS Number | 854381-41-2 | nih.gov |

| Classification | Steroidal Alkaloid | ontosight.ai |

Advanced Methodologies for Esculeogenin B Isolation and Purification

Sophisticated Chromatographic Techniques for Esculeogenin B Isolation

The purification of Esculeogenin B from complex mixtures, often resulting from the hydrolysis of its parent glycoside, Esculeoside B, necessitates the use of high-resolution chromatographic techniques. These methods are essential for separating Esculeogenin B from its isomers and other structurally related compounds.

High-Performance Liquid Chromatography (HPLC) Strategies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of natural products like Esculeogenin B. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. Research has demonstrated the successful separation of Esculeogenin B-1 and Esculeogenin B-2 isomers using an octadecylsilane (B103800) (ODS) column with a mobile phase of 65% methanol. researchgate.net

For analytical purposes, which inform preparative strategies, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) has been employed for the analysis of steroidal alkaloids in tomato extracts. These methods typically utilize C18 columns with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. nih.govd-nb.infobiorxiv.org Such analytical gradients can be adapted and scaled up for preparative purification. The separation of geometric isomers of other natural products has also been achieved using ODS columns with methanol-water eluents, a strategy that is applicable to the isomeric nature of Esculeogenin B. researchgate.net

Table 1: Exemplary HPLC Parameters for Steroidal Alkaloid Analysis

| Parameter | Description |

|---|---|

| Column | C18 (ODS), often with particle sizes of 1.7 µm to 5 µm biorxiv.org |

| Mobile Phase A | Water with 0.1% formic acid nih.gov |

| Mobile Phase B | Acetonitrile with 0.1% formic acid nih.gov |

| Gradient | A time-programmed linear gradient, for example, starting at 5% B and increasing to 95% B d-nb.info |

| Flow Rate | Analytical flow rates are typically around 0.4 mL/min, which would be scaled up for preparative purposes nih.gov |

| Detection | Mass Spectrometry (MS) or UV detection d-nb.inforesearchgate.net |

Countercurrent Chromatography (CCC) Approaches

Countercurrent Chromatography (CCC) is a support-free liquid-liquid partition chromatography technique that is highly effective for the separation of natural products, including saponins (B1172615) and alkaloids. veeprho.comwikipedia.org While specific applications of CCC for the direct isolation of Esculeogenin B are not extensively documented, its success with structurally similar steroidal saponins suggests its high potential. For instance, high-speed counter-current chromatography (HSCCC) has been successfully used to separate saponins from Beta vulgaris using a two-phase solvent system of tert-butyl methyl ether-n-butanol-acetonitrile-water (TBME-BuOH-ACN-H2O). pan.olsztyn.pl The selection of an appropriate solvent system with a suitable partition coefficient (K) is critical for a successful CCC separation. This technique offers the advantage of high sample loading capacity and eliminates irreversible adsorption onto a solid support.

Preparative Chromatography Optimization

The goal of preparative chromatography is to maximize throughput while achieving the desired purity and yield. Optimization involves a systematic approach to several key parameters. warwick.ac.uk When scaling up an analytical method to a preparative one, it is crucial to adjust for the larger column dimensions and higher sample loads. waters.com

Key optimization parameters include:

Sample Loading: The amount of crude extract loaded onto the column affects resolution. Overloading can lead to peak broadening and poor separation. The optimal load must be determined empirically for each specific separation.

Flow Rate: Increasing the flow rate can reduce purification time but may also decrease resolution. A balance must be struck to ensure efficient separation in the shortest possible time.

Solvent Gradient: The gradient profile (the rate of change of mobile phase composition) must be optimized to achieve the best separation of the target compound from impurities. For complex mixtures, a shallow gradient around the elution point of the target compound can significantly improve resolution.

Extraction and Enrichment Protocols for Esculeogenin B

The journey to pure Esculeogenin B begins with its efficient extraction from the source material and enrichment to a level suitable for fine purification by chromatography.

Solvent Extraction Optimization

Esculeogenin B is typically obtained via the acid hydrolysis of Esculeoside B, which is extracted from tomato products. jst.go.jpnii.ac.jp The process involves refluxing a solution of Esculeoside B with 2 N hydrochloric acid. nih.gov After hydrolysis, the reaction mixture is neutralized, and the resulting crude Esculeogenin B is extracted. The choice of solvent for this extraction is critical. Due to the semi-polar nature of steroidal alkaloids, methanolic or ethanolic solvent systems are often effective. nih.gov

The extraction of the precursor, Esculeoside B, from tomato juice is often achieved using solid-phase extraction with a highly porous polystyrene resin like Diaion HP-20, followed by elution with methanol. jst.go.jpjst.go.jp Further enrichment can be achieved using size-exclusion chromatography with dextran (B179266) gels like Sephadex LH-20. jst.go.jp

Table 2: General Solvent Extraction Parameters for Tomato Steroidal Alkaloids

| Parameter | Description | Reference |

|---|---|---|

| Source Material | Tomato Juice, Tomato Paste | jst.go.jpjst.go.jp |

| Initial Extraction (for Glycosides) | Adsorption on Diaion HP-20 resin, elution with methanol | jst.go.jp |

| Hydrolysis | Reflux with 2 N HCl for 1 hour | nih.gov |

| Post-Hydrolysis Extraction | Neutralization followed by extraction with an organic solvent system (e.g., Chloroform-Methanol) | jst.go.jp |

| Purification of Aglycone | Silica gel column chromatography (e.g., with CHCl₃–MeOH–water=9 : 1 : 0.1) | jst.go.jp |

Supercritical Fluid Extraction (SFE) Applications

Supercritical Fluid Extraction (SFE) is a green technology that utilizes supercritical fluids, most commonly carbon dioxide (CO₂), as extraction solvents. tsijournals.comajgreenchem.com SFE offers several advantages, including the use of non-toxic solvents, mild operating temperatures, and the ability to selectively tune the solvating power by altering pressure and temperature. scielo.br While direct SFE of Esculeogenin B is not widely reported, its application to other natural products, including steroidal alkaloids, suggests its feasibility.

The efficiency of SFE can be enhanced by the addition of a co-solvent (modifier), such as ethanol (B145695) or methanol, which increases the polarity of the supercritical fluid and improves the extraction of more polar compounds. waters.com For instance, SFE using supercritical CO₂ has been used to defat corn germ at 350 bar and 40–53°C, demonstrating its utility in processing plant-based materials prior to further purification steps. nih.gov The optimization of SFE parameters such as pressure, temperature, and co-solvent percentage would be crucial for developing an efficient method for extracting Esculeogenin B or its precursors.

Micro-Isolation and Micro-Purification Techniques for Esculeogenin B (inferred from advanced analytical needs)

The need for highly purified Esculeogenin B for advanced analytical studies, such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS), necessitates the use of micro-isolation and micro-purification techniques. nih.gov These methods are designed to handle small sample volumes and low concentrations, which is often the case when isolating minor constituents from natural products or when only small amounts of starting material are available.

While specific literature detailing the micro-isolation of Esculeogenin B is not abundant, the principles can be inferred from the advanced analytical methods employed in its study. Techniques like high-performance thin-layer chromatography (HPTLC) can be used for the preparative isolation of small quantities of compounds. nih.govmdpi.com HPTLC offers better separation efficiency and resolution compared to standard TLC.

Furthermore, the coupling of liquid chromatography with mass spectrometry (LC-MS) is a cornerstone of modern natural product analysis and can be adapted for micro-purification. nih.gov Analytical-scale HPLC or UHPLC systems, equipped with fraction collectors, can be used to isolate pico- to microgram quantities of pure compounds. The high resolving power of these systems is essential for separating Esculeogenin B from other closely related steroidal alkaloids. nih.govfrontiersin.org

Solid-phase extraction (SPE) is another valuable technique for the clean-up and concentration of Esculeogenin B from crude extracts before final purification. nih.gov SPE cartridges with various sorbents can be selected to selectively retain and then elute the target compound, effectively reducing sample complexity and matrix interference. For steroidal alkaloids, which are basic compounds, specific SPE protocols can be developed to enhance purification. nih.gov

The development of high-throughput extraction and analysis methods, such as those utilizing ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), also points towards the need for efficient micro-purification. frontiersin.orgnih.gov These sensitive detection methods require very small amounts of pure analyte for method validation and standard curve generation. Therefore, micro-scale purification techniques are implicitly required to obtain these analytical standards when they are not commercially available.

| Technique | Application in Micro-Scale Purification | Inferred Relevance for Esculeogenin B | Reference |

| High-Performance Thin-Layer Chromatography (HPTLC) | Preparative isolation of small amounts of compounds from a mixture. | Isolation of pure Esculeogenin B for spectroscopic analysis. | nih.govmdpi.com |

| Analytical HPLC/UHPLC with Fraction Collection | High-resolution separation and collection of minute quantities of pure compounds. | Obtaining highly pure Esculeogenin B for use as an analytical standard. | nih.govfrontiersin.org |

| Solid-Phase Extraction (SPE) | Sample clean-up and concentration prior to final purification steps. | Reducing matrix effects and concentrating Esculeogenin B from crude tomato extracts. | nih.gov |

Chemical Synthesis and Derivatization Strategies of Esculeogenin B

Total Synthesis Approaches for Esculeogenin B and Analogs (inferred from general natural product synthesis research)

While a dedicated total synthesis of Esculeogenin B has not been extensively reported in the literature, its complex polycyclic and stereochemically rich structure allows for the inference of viable synthetic strategies based on established methodologies in the synthesis of steroids and other intricate natural products.

A hypothetical retrosynthetic analysis of Esculeogenin B would involve strategically disconnecting the molecule into simpler, more readily available fragments. Key disconnections for a complex steroidal core like that of Esculeogenin B would likely focus on:

The Spiroketal System: The characteristic spirocyclic junction (the E/F rings) is a primary target for disconnection. This could be approached through reactions that form spiroketals late in the synthesis, simplifying the preceding intermediates.

Ring-Closing Metathesis (RCM): Formation of one of the carbocyclic rings (A, B, C, or D) could be envisioned via RCM, a powerful and versatile tool in constructing cyclic systems in natural product synthesis.

Diels-Alder Cycloadditions: A convergent approach could employ a Diels-Alder reaction to construct the C and D rings, combining two moderately complex fragments in a highly stereocontrolled manner. nih.gov

Annulation Strategies: Stepwise construction of the ring system using well-known annulation reactions (e.g., Robinson annulation) would provide a more linear but highly controlled approach to the tetracyclic core.

This deconstructive and divergent approach allows for the synthesis of various natural products from a common intermediate, enhancing the efficiency of the chemical synthesis. nih.gov

The dense stereochemistry of Esculeogenin B necessitates the use of advanced stereoselective methods. Given its steroidal framework, the following methodologies would be critical:

Substrate-Controlled Reactions: The inherent chirality and rigid conformation of advanced steroidal intermediates can be exploited to direct the stereochemical outcome of subsequent reactions, such as reductions, epoxidations, and alkylations.

Chiral Auxiliaries and Catalysts: Early-stage introduction of chirality using asymmetric catalysts (e.g., for hydrogenations or aldol (B89426) reactions) or removable chiral auxiliaries would be essential to set key stereocenters.

Intramolecular Reactions: Utilizing intramolecular reactions, such as intramolecular aldol or Michael additions, can provide excellent stereocontrol due to the geometric constraints of the transition states, effectively translating existing stereochemistry to new stereocenters. nih.gov

Kinetic Spiroketalization: To control the stereochemistry at the spirocyclic center, kinetically controlled spiroketal-forming reactions would be required, as thermodynamic control may not yield the desired natural configuration. mskcc.org

The synthesis of a novel target like Esculeogenin B often drives the development of new chemical reactions and strategies. mdpi.com Potential areas for innovation include:

Late-Stage C-H Functionalization: Modern methods allowing for the direct functionalization of C-H bonds would be invaluable for installing hydroxyl groups or other functionalities onto the steroidal skeleton in the final stages of the synthesis. This avoids lengthy protecting group manipulations and shortens the synthetic route.

Cascade Reactions: Designing a synthesis that incorporates cascade reactions, where multiple bonds are formed in a single operation, can dramatically increase efficiency. rsc.orgresearchgate.net For instance, a cascade cyclization could rapidly assemble the polycyclic core from a carefully designed acyclic precursor.

Flow Chemistry: For optimizing reaction conditions and improving the safety and scalability of potentially hazardous steps, the use of flow chemistry could be a significant enabling technology.

Semisynthesis and Chemoenzymatic Synthesis of Esculeogenin B Derivatives

Semisynthetic methods, starting from abundant natural precursors, represent the most practical and widely reported route to obtaining Esculeogenin B and its derivatives.

Esculeogenin B is the sapogenol (the non-sugar portion) of steroidal glycosides found in tomatoes, most notably Esculeoside A and Esculeoside B. The primary method for its preparation is the acid-catalyzed hydrolysis of these glycosides, which cleaves the sugar moieties. nih.govnih.govwikipedia.org

The conversion of Esculeoside A, a major saponin (B1150181) in ripe tomatoes, into Esculeogenin B has been achieved through treatment with 2 N hydrochloric acid (HCl) in a mixture of dioxane and water. nih.govresearchgate.net This process not only removes the sugar chains but also induces a rearrangement of the spirosolane (B1244043) side chain of Esculeoside A into the solanocapsine-type framework of Esculeogenin B. This reaction can yield isomers, which have been designated as Esculeogenin B-1 and Esculeogenin B-2. nih.govresearchgate.net Similarly, Esculeoside B-1 and B-2, which are found in processed tomato products, also yield Esculeogenin B1 and B2, respectively, upon acid hydrolysis. nih.govjst.go.jpjst.go.jp The formation of Esculeoside B from Esculeoside A can occur during heat processing, such as boiling, suggesting that the preparation of canned or bottled tomato products can generate the direct precursors to Esculeogenin B. nih.govjst.go.jpbiorxiv.org

| Precursor | Reagents | Products | Reference |

|---|---|---|---|

| Esculeoside A | 2 N HCl in dioxane and water (1:1) | Esculeogenin B-1 and Esculeogenin B-2 | nih.govresearchgate.net |

| Esculeoside B-1 | 2 N HCl | Esculeogenin B1 | nih.govjst.go.jp |

| Esculeoside B-2 | 2 N HCl | Esculeogenin B2 | nih.govjst.go.jp |

Biocatalysis, using whole cells or isolated enzymes, offers a highly selective and environmentally benign alternative to traditional chemical methods. mdpi.com Chemoenzymatic synthesis combines the strengths of chemical transformations with the selectivity of biocatalysis. mdpi.com

In the context of steroidal glycosides, enzymatic hydrolysis is often preferred over acid hydrolysis. Acidic conditions can cause unwanted side reactions, such as isomerization and the formation of artifacts, particularly with sterols containing certain structural features. nih.govresearchgate.net Enzymatic methods, by contrast, operate under mild conditions (neutral pH, room temperature) and exhibit high specificity, ensuring the integrity of the aglycone's structure. While specific studies detailing the enzymatic hydrolysis of Esculeoside A to Esculeogenin B are limited, the principle is well-established for other steroidal glycosides. rsc.org

The broader field of chemoenzymatic synthesis provides powerful tools for creating derivatives of Esculeogenin B or its precursors. nih.govnih.gov Enzymes can be used for:

Regioselective and Stereoselective Hydroxylation: Introducing new hydroxyl groups at specific positions on the steroid nucleus.

Acylation and Glycosylation: Modifying existing hydroxyl groups by adding acyl or sugar moieties to generate novel derivatives with potentially altered biological activities. nih.gov

Kinetic Resolution: Separating racemic mixtures of synthetic intermediates to obtain enantiomerically pure compounds. nih.gov

The biosynthesis of Esculeoside A itself from α-tomatine involves a series of enzymatic steps, including hydroxylation and glycosylation, highlighting the natural role of enzymes in modifying these steroidal structures. researchgate.net Harnessing such enzymes or discovering new ones with tailored activities could enable the efficient and precise production of Esculeogenin B and a diverse library of its derivatives for further study.

Targeted Chemical Modifications of Esculeogenin B Scaffolds (inferred from SAR studies)

While extensive SAR studies dedicated to systematically modifying the Esculeogenin B scaffold are not widely documented, inferences can be drawn from comparative bioactivity data and metabolism studies. The primary source of Esculeogenin B for research is through the acid hydrolysis of its parent glycosides, esculeoside A or esculeoside B. nih.govnih.gov

One key insight comes from comparing the biological effects of Esculeogenin B with its glycosylated form, esculeoside B. Studies have shown that in certain assays, the aglycone (Esculeogenin B) exhibits greater suppressive effects on CD4+ T cell activity in vitro than its glycoside precursor. This suggests that the steroidal alkaloid moiety is the primary pharmacophore responsible for this specific immunological activity and that the bulky lycotetraose sugar chain may hinder its interaction with certain molecular targets.

Furthermore, metabolic studies in humans and animals have identified naturally occurring derivatives of Esculeogenin B. After consumption of tomato products, hydroxylated and sulfonated metabolites of Esculeogenin B have been detected in urine and plasma. researchgate.netbiorxiv.org These metabolites represent modifications to the core scaffold, providing valuable information on positions that are amenable to chemical change and how such changes might influence the compound's pharmacokinetic profile. The sulfonation, for instance, indicates a metabolic pathway that increases the water solubility of the compound, likely facilitating its excretion.

These findings suggest that targeted modifications could focus on two main areas:

Alterations to the core steroidal rings: Investigating the impact of hydroxylation at various positions, guided by the structures of known metabolites.

Modifications of the side chain: Exploring how changes to the functional groups on the E and F rings, such as the epoxy and hydroxyl groups, affect activity.

Table 1: Inferred Modifications of the Esculeogenin B Scaffold

| Modification Type | Location on Scaffold | Inferred Impact on Activity/Utility | Source of Inference |

| Removal of Glycoside | C-3 Hydroxyl Group | Enhanced in vitro T-cell suppression | Comparative bioactivity of Esculeoside B vs. Esculeogenin B |

| Hydroxylation | Steroidal Rings (A-D) | Potential modulation of bioactivity and metabolism | Identification of hydroxylated metabolites in vivo researchgate.netbiorxiv.org |

| Sulfonation | Putatively at a hydroxyl group | Increased water solubility, affects pharmacokinetics | Identification of sulfonated metabolites in vivo researchgate.netresearchgate.net |

Design and Synthesis of Esculeogenin B Analogs for Research Probes

The development of research probes from a natural product scaffold like Esculeogenin B is essential for elucidating its molecular targets and pathways. This involves the strategic synthesis of analogs that can be used in biochemical and cellular assays.

To create effective research tools, the Esculeogenin B structure can be modified to incorporate reporter tags, affinity labels, or functionalities that improve analytical detection. While specific examples for Esculeogenin B are not prevalent, standard chemical derivatization techniques used for related steroidal alkaloids could be applied. For instance, functional groups on the molecule, such as the hydroxyl groups, serve as handles for chemical modification.

For analytical purposes, particularly for techniques like gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of polar compounds like steroidal sapogenins. Techniques such as trimethylsilylation (TMS) could be employed to convert the hydroxyl groups of Esculeogenin B into silyl (B83357) ethers. This modification would enhance its utility in metabolomic profiling and quantification from complex biological matrices.

Table 2: Potential Modifications of Esculeogenin B for Research Utility

| Modification Strategy | Target Functional Group | Potential Reagent(s) | Enhanced Utility |

| Silylation | Hydroxyl groups | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increased volatility for GC-MS analysis |

| Acylation | Hydroxyl groups | Acetic anhydride, Pentafluoropropionic anhydride | Improved chromatographic separation and detection |

| Fluorophore Conjugation | Hydroxyl groups | Dansyl chloride, Fluorescein isothiocyanate (FITC) | Enables fluorescence microscopy and flow cytometry studies |

| Affinity Tagging | Hydroxyl groups | Biotin derivatives | Facilitates pull-down assays to identify binding partners |

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Esculeogenin B, as well as identifying its molecular targets, can be significantly advanced by using isotopically labeled versions of the molecule. The preparation of such labeled compounds is a sophisticated process that can be approached through chemical synthesis or biosynthetic methods.

While a total chemical synthesis of labeled Esculeogenin B has not been reported, biosynthetic approaches using labeled precursors in plant systems are a feasible strategy, inferred from studies on related steroidal alkaloids. For example, researchers have successfully used isotopically labeled cholesterol (e.g., d6-cholesterol) and mevalonate (B85504) administered to tomato seedlings to trace the biosynthetic pathways of these complex molecules. A similar methodology could theoretically be employed to produce Esculeogenin B enriched with stable isotopes like Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N). This would involve cultivating tomato plants or cell cultures in the presence of labeled precursors, followed by the extraction of the resulting labeled Esculeoside B and subsequent hydrolysis to yield labeled Esculeogenin B.

Such labeled analogs are invaluable for quantitative mass spectrometry-based studies, allowing for precise tracking of the compound and its metabolites in biological systems and enabling definitive target engagement studies.

Biosynthetic Pathways and Enzymatic Mechanisms of Esculeogenin B

Identification of Esculeogenin B Biosynthetic Precursors

The biosynthesis of steroidal glycoalkaloids (SGAs) like esculeoside B, for which esculeogenin B is the aglycone, begins with cholesterol. Through a series of modifications, cholesterol is converted into the various SGAs found in tomato. While α-tomatine is the most abundant SGA in unripe tomatoes, it is metabolized into other compounds, including esculeogenin B derivatives, as the fruit ripens. mdpi.com

Isotopic Labeling Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors within a biosynthetic pathway. biorxiv.orgnih.gov By feeding an organism an isotopically labeled precursor, scientists can track the incorporation of the label into downstream metabolites, thereby confirming the pathway's intermediates and final products. biorxiv.orgnih.govibs.fr For instance, in the study of other complex natural products like monoterpene indole (B1671886) alkaloids, deuterium-labeled tryptamine (B22526) was used to monitor its incorporation into the alkaloid pathway in single plant cells over time. biorxiv.org This provides insight into the rate of synthesis and transport of these complex molecules. biorxiv.org Similarly, parallel stable isotope labeling can categorize specialized metabolites based on the incorporation of various isotopically labeled precursors, helping to connect metabolites to their biosynthetic gene clusters. nih.govresearchgate.net

While specific isotopic labeling studies detailing the entire biosynthetic pathway to esculeogenin B are not extensively documented in the provided results, the general methodology is well-established for elucidating biosynthetic pathways of complex molecules. biorxiv.orgnih.govibs.frnih.gov Such studies would involve feeding tomato plants or cell cultures with labeled cholesterol or early-stage steroidal intermediates and tracking the label's appearance in esculeogenin B and its glycosides.

Intermediate Metabolite Profiling

Metabolite profiling is a key approach to identify the intermediates in a biosynthetic pathway. nih.govjmb.or.kr In the context of tomato SGAs, it has been observed that α-tomatine, prevalent in unripe fruit, is converted to other metabolites as the fruit matures. mdpi.com This suggests a metabolic cascade where α-tomatine is a precursor to downstream compounds.

Metabolomic studies on tomato juice intake have identified hydroxylated and sulfonated metabolites of esculeogenin B in human urine, indicating that esculeoside B from the juice is cleaved to its aglycone, esculeogenin B, and further metabolized after ingestion. researchgate.netnih.gov This highlights the presence of esculeogenin B derivatives as part of the metabolic landscape of tomato consumption. The analysis of tomato seeds has also revealed the presence of various saponins (B1172615), including lycoperosides, which are structurally related to esculeosides. mdpi.com

The general pathway involves the conversion of cholesterol through a series of hydroxylations, oxidations, and aminations to form the initial steroidal alkaloid skeleton. This skeleton is then further modified, including glycosylation, to produce the diverse range of SGAs found in tomatoes. The transition from the tomatidine-based α-tomatine to the spirosolane-type esculeogenin B suggests specific enzymatic steps that alter the core structure.

Elucidation of Key Enzymatic Transformations in Esculeogenin B Biosynthesis

The biosynthesis of complex natural products like esculeogenin B involves a series of enzymatic transformations that build upon a precursor molecule. beilstein-journals.orgnih.govbiorxiv.org These reactions are catalyzed by specific classes of enzymes that are often encoded by genes clustered together in the plant genome.

Characterization of Specific Enzymes (e.g., GAME proteins, Cytochrome P450s, glycosyltransferases)

GLYCOALKALOID METABOLISM (GAME) Proteins: In tomato, a number of genes involved in SGA biosynthesis are clustered on chromosomes 7 and 12 and are known as GAME genes. researchgate.net For instance, GAME9 has been shown to regulate the biosynthesis of steroidal alkaloids. frontiersin.org These gene clusters facilitate the coordinated regulation of the pathway.

Cytochrome P450s (CYPs): This superfamily of enzymes is crucial for the biosynthesis of a vast array of plant natural products, including steroidal saponins and alkaloids. nih.govmdpi.combiomolther.org CYPs are monooxygenases that catalyze a wide variety of reactions, primarily hydroxylations, which are key steps in modifying the steroidal backbone. wikipedia.orgnih.gov They are often responsible for the functionalization of the core structure, leading to the diversity of SGAs. nih.gov In the biosynthesis of esculeogenin B, CYPs are inferred to be involved in the hydroxylation and oxidation steps that differentiate it from its precursors.

Glycosyltransferases (GTs): GTs are responsible for attaching sugar moieties to the aglycone, a critical step in the formation of steroidal glycoalkaloids like esculeoside B. frontiersin.orgsigmaaldrich.commdpi.com These enzymes transfer a sugar residue from an activated donor, such as UDP-glucose, to the acceptor molecule. mdpi.com The glycosylation of steroidal alkaloids can significantly impact their chemical properties and biological activities. Different GTs can exhibit specificity for the sugar donor, the acceptor molecule, and the linkage position, contributing to the diversity of glycosylated natural products. sigmaaldrich.comunl.edu

Oxidoreductase Investigations (inferred from common steroidal modifications)

The conversion of cholesterol to various steroidal alkaloids involves numerous oxidation and reduction steps. Oxidoreductases are a broad class of enzymes that catalyze these redox reactions. In the biosynthesis of other complex alkaloids, oxidoreductases work in concert with other enzymes like CYPs to create specific stereochemistries and functional groups. biorxiv.org For example, the epimerization at a specific carbon, a common modification in alkaloid biosynthesis, can be achieved through a two-step process involving an oxidase and a reductase. biorxiv.orgbiorxiv.org Given the structural complexity of esculeogenin B, it is highly probable that various oxidoreductases are involved in its formation from cholesterol.

Genetic and Transcriptomic Regulation of Esculeogenin B Biosynthesis

The biosynthesis of secondary metabolites like esculeogenin B is tightly regulated at the genetic and transcriptomic levels. mdpi.comnih.govnih.gov This regulation ensures that these compounds are produced at the appropriate time and in the correct tissues during plant development.

Transcriptomic analyses of developing tomato fruits have revealed that the expression of genes involved in SGA biosynthesis is temporally and spatially controlled. researchgate.net For instance, the genes responsible for the conversion of α-tomatine to downstream metabolites are expected to be upregulated during fruit ripening, when the levels of esculeogenin B derivatives increase.

Studies on other plant species have shown that transcription factors from families such as MYB, WRKY, and AP2/ERF play a crucial role in regulating the expression of biosynthetic genes in response to developmental cues and environmental stimuli like methyl jasmonate. nih.govplos.org Co-expression network analyses can help identify transcription factors that are correlated with the expression of biosynthetic genes, providing insights into the regulatory networks controlling the production of specific metabolites. nih.govmdpi.com The clustering of GAME genes on specific chromosomes further suggests a coordinated regulatory mechanism for SGA biosynthesis in tomato. researchgate.net

Gene Expression Analysis in Esculeogenin B Producing Organisms

The production of Esculeogenin B is contingent on the biosynthesis of its precursor, esculeoside A. Therefore, the analysis of gene expression focuses on the regulatory networks governing the SGA pathway leading to esculeoside A. The expression of several GAME genes is crucial for this pathway. For instance, GAME5, which encodes a key glycosyltransferase for esculeoside A synthesis, is a focal point of regulatory control. nih.govmdpi.com

Several transcription factors have been identified that modulate the expression of these biosynthetic genes, thereby influencing the accumulation of esculeosides.

MADS-RIN: This ripening-inhibitor MADS-box protein is a key regulator of tomato fruit ripening. It has been shown to directly activate the transcription of GAME5 by binding to its promoter. nih.gov Mutant studies using CRISPR/Cas9 to knock out RIN and its cofactors (FUL1 and FUL2) resulted in decreased levels of esculeoside A and an accumulation of upstream toxic SGA intermediates, confirming their direct role in esculeoside A biosynthesis. nih.gov

SlDOG1: This protein has been identified as a major determinant of tomato SGA content. It is believed to promote the accumulation of SGAs by regulating the expression of GAME genes. mdpi.com

Light Signal Transduction Factors (SlHY5 and SlPIF3): The expression of SGA-related genes is also influenced by light signaling. Silencing of SlHY5 led to a downregulation of several GAME genes, including GAME1, GAME2, GAME4, GAME17, and GAME18. frontiersin.org Conversely, silencing SlPIF3 resulted in an increased expression of GAME1, GAME4, and GAME12. frontiersin.org This indicates that light signaling pathways play a role in regulating the abundance of SGAs by modulating the transcript levels of these key biosynthetic enzymes. frontiersin.org

The table below summarizes the key genes and transcription factors involved in the biosynthesis of esculeoside A, the precursor to Esculeogenin B.

| Gene/Transcription Factor | Function/Role in Biosynthesis | Organism |

| GAME5 | Encodes a uridine (B1682114) diphosphate (B83284) glycosyltransferase that catalyzes the conversion of acetoxytomatine to esculeoside A. biorxiv.orgnih.govmdpi.com | Solanum lycopersicum |

| MADS-RIN | A transcription factor that activates the expression of GAME5, promoting esculeoside A biosynthesis during fruit ripening. nih.gov | Solanum lycopersicum |

| SlDOG1 | A regulatory protein that influences the overall content of steroidal glycoalkaloids by modulating GAME gene expression. mdpi.com | Solanum lycopersicum |

| SlHY5 | A light-signaling transcription factor that positively regulates the expression of several GAME genes. frontiersin.org | Solanum lycopersicum |

| SlPIF3 | A light-signaling transcription factor that appears to have a more complex regulatory role, with its silencing leading to increased expression of some GAME genes. frontiersin.org | Solanum lycopersicum |

Metabolic Engineering Approaches for Enhanced Esculeogenin B Production (for research purposes)

Metabolic engineering offers a promising avenue for enhancing the production of valuable secondary metabolites like Esculeogenin B for research applications. While there are no specific reports on the targeted engineering of Esculeogenin B, strategies can be devised based on our understanding of the SGA biosynthetic pathway and general metabolic engineering principles.

The primary goal would be to increase the flux towards the precursor, esculeoside A, and potentially facilitate its conversion to esculeosides B.

Overexpression of Key Biosynthetic Genes: A key strategy would be the overexpression of genes encoding rate-limiting enzymes in the pathway. For instance, overexpressing GAME5 could potentially increase the conversion of acetoxytomatine to esculeoside A, thereby boosting the pool of precursors for Esculeogenin B. nih.govmdpi.com

Upregulation of Regulatory Factors: Overexpressing the transcription factors that positively regulate the SGA pathway, such as MADS-RIN or SlDOG1, could lead to a coordinated upregulation of multiple GAME genes, resulting in a significant increase in esculeoside A production. nih.govmdpi.com

Knockout of Competing Pathways: The use of gene-editing technologies like CRISPR/Cas9 could be employed to knock out genes in competing metabolic pathways that draw from the same precursor pools. For example, the gene SlS5αR2, responsible for the C5α reduction in α-tomatine biosynthesis, has been successfully knocked out, leading to an altered SGA profile with an accumulation of dehydrotomatine. frontiersin.org A similar approach could be used to channel metabolic flux towards the desired esculeosides.

Use of Tissue-Specific Promoters: To avoid potential negative effects on plant growth and development, the expression of biosynthetic genes can be driven by tissue-specific promoters. For instance, using a fruit-specific promoter like PPC2p could ensure that the enhanced production of esculeosides is confined to the tomato fruit. frontiersin.org

The table below outlines potential metabolic engineering strategies for enhancing Esculeogenin B production.

| Strategy | Target Gene/Factor | Rationale |

| Overexpression | GAME5 | To increase the conversion of acetoxytomatine to esculeoside A. nih.govmdpi.com |

| Upregulation | MADS-RIN, SlDOG1 | To coordinately upregulate multiple genes in the SGA pathway. nih.govmdpi.com |

| Gene Knockout | Genes of competing pathways | To redirect metabolic flux towards the biosynthesis of esculeosides. frontiersin.org |

| Promoter Strategy | Fruit-specific promoters (e.g., PPC2p) | To localize the enhanced production of esculeosides to the fruit tissue. frontiersin.org |

Molecular and Cellular Mechanisms of Esculeogenin B Action

Investigation of Esculeogenin B's Interactions with Specific Molecular Targets

Receptor Binding and Allosteric Modulation Studies (inferred from molecular activity)

While direct receptor binding studies for Esculeogenin B are not extensively detailed in the available research, its molecular activities suggest potential interactions. Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site, causing a conformational change that can either enhance or reduce the receptor's activity. mdpi.comnih.gov This type of modulation allows for a more nuanced "fine-tuning" of cellular responses. nih.gov The effects of Esculeogenin B on various cellular processes hint at such a mechanism. For instance, some steroidal saponins (B1172615), a class of compounds to which Esculeogenin B belongs, have been shown to interact with glucocorticoid receptors. mdpi.com Lycoperoside H, another tomato saponin (B1150181), has demonstrated a partial binding ability to the glucocorticoid receptor, suggesting it may act as a partial agonist. mdpi.com This binding is thought to occur within the hydrophobic cavity of the receptor's ligand-binding domain. mdpi.com Given the structural similarities, it is plausible that Esculeogenin B could also interact with nuclear receptors or other receptor types in an allosteric manner, thereby influencing gene expression and cellular function. However, further direct binding assays are needed to confirm these inferred interactions.

Enzyme Inhibition and Activation Kinetics (e.g., hyaluronidase (B3051955) inhibition)

Esculeogenin B has been identified as an inhibitor of the enzyme hyaluronidase. mdpi.commatilda.sciencenih.govnih.gov Hyaluronidase is responsible for the degradation of hyaluronic acid, a key component of the extracellular matrix. Research has shown that both Esculeoside B and its sapogenol, Esculeogenin B, decrease hyaluronidase activity in a dose-dependent manner. mdpi.commatilda.sciencenih.gov The inhibitory effect of Esculeogenin B on hyaluronidase activity is notable, although it has been reported to be weaker than that of cromoglycate, an anti-allergic agent, but stronger than that of suplatast. nih.gov

Kinetic studies on the related compound, Esculeoside A, have revealed a competitive inhibition mode on mammalian hyaluronidase. jscholaronline.orgresearchgate.net In competitive inhibition, the inhibitor molecule competes with the substrate for binding to the active site of the enzyme. jackwestin.comlibretexts.org This type of inhibition is characterized by an increase in the Michaelis-Menten constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), while the Vmax itself remains unchanged. researchgate.netjackwestin.com For Esculeoside A, the Km for hyaluronic acid increased in the presence of the inhibitor, confirming a competitive mechanism. researchgate.net Although the specific kinetic parameters for Esculeogenin B's inhibition of hyaluronidase are not detailed, its structural similarity to Esculeogenin A suggests a potentially similar mechanism of action.

Table 1: Investigated Enzyme Interactions with Esculeogenin B and Related Compounds

| Compound | Enzyme | Type of Interaction | Kinetic Parameters |

| Esculeogenin B | Hyaluronidase | Inhibition | Dose-dependent decrease in activity. mdpi.commatilda.sciencenih.gov |

| Esculeoside B | Hyaluronidase | Inhibition | Dose-dependent decrease in activity. mdpi.commatilda.sciencenih.gov |

| Esculeoside A | Hyaluronidase | Competitive Inhibition | Km increased with inhibitor concentration, Vmax unchanged. researchgate.net |

Protein-Protein Interaction Modulation (inferred from complex biological effects)

Protein-protein interactions (PPIs) are fundamental to most biological processes. unimi.it The modulation of these interactions, either by stabilization or disruption of protein complexes, represents a significant area of therapeutic interest. unimi.it While direct studies on Esculeogenin B's role in modulating specific PPIs are limited, its diverse biological effects, such as the regulation of immune responses and signaling pathways, infer its involvement in complex protein interaction networks.

The modulation of PPIs can be achieved by molecules that bind to the interface of interacting proteins, affecting a small subset of critical amino acids. unimi.it Techniques like Bimolecular Fluorescence Complementation (BiFC) are used to study these interactions in living cells. addgene.org The observed anti-inflammatory and immunomodulatory effects of Esculeogenin B likely stem from its ability to influence key PPIs within signaling cascades. For example, the modulation of the NF-κB pathway (discussed below) inherently involves the disruption or stabilization of interactions between various proteins like IκB, IKK, and NF-κB subunits. Further research utilizing techniques like co-immunoprecipitation and BiFC is necessary to identify the specific protein-protein interactions directly targeted by Esculeogenin B.

Elucidation of Esculeogenin B's Influence on Cellular Signaling Pathways

NF-κB Pathway Modulation (inferred from general immune modulation)

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of immune and inflammatory responses. nih.govmdpi.com The activation of this pathway typically involves the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), which allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. mdpi.com

Studies on the related compounds, Esculeoside A and its aglycon Esculeogenin A, have demonstrated an inhibitory effect on the NF-κB pathway. mdpi.comresearchgate.netnih.gov In lipopolysaccharide (LPS)-stimulated dendritic cells, these compounds were found to suppress the phosphorylation of NF-κB (p-NFκB). mdpi.comresearchgate.netdntb.gov.ua This inhibition was associated with the downregulation of the Toll-like receptor 4 (TLR4) signaling pathway, which is an upstream activator of NF-κB. mdpi.com Specifically, Esculeoside A and Esculeogenin A were shown to inhibit the expression of TLR4 and downstream signaling molecules like MyD88 and TRAF6, which are essential for NF-κB activation. mdpi.com Furthermore, in a model of nonalcoholic fatty liver disease, Esculeogenin A was found to reduce the nuclear activity of NF-κB. nih.govmdpi.com Given that Esculeogenin B is the sapogenol of Esculeoside B and shares structural similarities with Esculeogenin A, it is inferred that it may also exert its immunomodulatory effects through the modulation of the NF-κB signaling pathway. dbcls.jpacs.org

MAPK/ERK Pathway Interactions (inferred from general cellular signaling)

The Mitogen-Activated Protein Kinase (MAPK) cascades are key signaling pathways that regulate a wide range of cellular processes, including proliferation, differentiation, and stress responses. wikipedia.orgsinobiological.com The Extracellular signal-Regulated Kinase (ERK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is one of the most well-characterized MAPK pathways. wikipedia.orgsinobiological.com This pathway transmits signals from cell surface receptors to the nucleus, ultimately leading to changes in gene expression. wikipedia.org

While direct evidence of Esculeogenin B's interaction with the MAPK/ERK pathway is not explicitly available, the pathogenesis of conditions that are influenced by related compounds often involves alterations in this pathway. mdpi.com For example, the development of diabetic cardiomyopathy is linked to changes in multiple signaling pathways, including the MAPK pathway. mdpi.com The anti-inflammatory effects of some natural compounds have been linked to the inhibition of ERK phosphorylation. core.ac.uk The broad cellular effects observed with Esculeogenin B and its related saponins, such as the modulation of T-cell activation and cytokine production, suggest a potential cross-talk with the MAPK/ERK pathway. mdpi.commatilda.sciencenih.gov However, dedicated studies are required to elucidate the specific interactions of Esculeogenin B with components of the MAPK/ERK signaling cascade.

PI3K/Akt/mTOR Pathway Regulation (inferred from general cellular signaling)

While direct studies explicitly detailing the interaction between Esculeogenin B and the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway are not available, its role can be inferred from its observed biological activities. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs a multitude of cellular functions, including cell cycle progression, proliferation, and survival. wikipedia.orgmdpi.com Dysregulation of this pathway is a hallmark of many diseases, and its components are significant therapeutic targets. mdpi.comnih.govnih.gov

Esculeogenin B has been shown to suppress T-lymphocyte proliferation. nih.gov Since the PI3K/Akt/mTOR pathway is a central driver of cell growth and proliferation, it is plausible that the anti-proliferative effects of Esculeogenin B are mediated, at least in part, through the modulation of this cascade. wikipedia.orgmdpi.com The pathway integrates signals from various growth factors and cellular stressors to control protein synthesis and cell division. wikipedia.orgnih.gov Therefore, the inhibition of cellular proliferation by Esculeogenin B suggests a potential downstream dampening of PI3K/Akt/mTOR signaling. This remains a key area for future mechanistic investigation to confirm the direct targets of Esculeogenin B within this pathway.

Apoptotic and Autophagic Signaling Cascade Modulation (in vitro mechanistic studies)

The interplay between apoptosis (programmed cell death) and autophagy (a cellular degradation and recycling process) is a crucial determinant of cell fate under stress conditions. mdpi.com Although direct in vitro mechanistic studies on Esculeogenin B's role in these processes are limited, research on other structurally related triterpene saponins, such as escin (B49666), provides valuable insights into its potential mechanisms. nih.gov

Studies on escin have demonstrated its ability to induce both apoptosis and autophagy in cancer cells. nih.gov Apoptosis induction was shown to be caspase-dependent, involving the activation of key executioner proteins like caspase-3 and caspase-9. nih.gov Autophagy, characterized by the formation of autophagosomes and elevated expression of proteins like LC3 and Beclin-1, was also observed. nih.gov The relationship between these two pathways is complex; autophagy can act as a pro-survival mechanism, allowing cells to endure stress, but can also transition into a pro-death role. mdpi.comnih.gov In some contexts, inhibiting autophagy has been shown to enhance apoptosis induced by therapeutic agents. nih.govnih.govplos.org It is hypothesized that Esculeogenin B may similarly modulate these interconnected signaling cascades, potentially influencing the expression of key regulatory proteins like the Bcl-2 family, which sits (B43327) at the nexus of apoptosis and autophagy. mdpi.com

Impact of Esculeogenin B on Gene Expression and Epigenetic Modification

Gene expression is a highly regulated process that can be modulated at multiple levels, from the accessibility of DNA in chromatin to the transcription of genes into messenger RNA (mRNA). wikipedia.orgkhanacademy.org Esculeogenin B has been demonstrated to impact cellular functions by altering the expression of specific genes.

A key demonstrated mechanism of Esculeogenin B is its ability to regulate gene expression at the transcriptional level, particularly for genes encoding cytokines. In vitro studies on concanavalin (B7782731) A (ConA)-stimulated mouse splenocytes have shown that Esculeogenin B effectively suppresses the immune activation of CD4+ T cells. nih.gov This suppression is achieved by modulating the signaling of T helper 1 (Th1) and T helper 2 (Th2) associated cytokines. nih.gov

Specifically, Esculeogenin B was found to decrease the mRNA expression levels of Interleukin-4 (IL-4) and Interferon-gamma (IFN-γ) in a concentration-dependent manner. nih.gov A concentration of 10 μM of Esculeogenin B was sufficient to inhibit the elevated gene expression of both IL-4 and IFN-γ by approximately 50%. nih.gov This indicates a potent inhibitory effect on both Th2 and Th1 gene expression. nih.gov In the same experimental system, Esculeogenin B also reduced the secretion of IL-2 and IL-10. nih.gov The regulation of cytokine production at the mRNA level is a critical control point for coordinating inflammatory responses. nih.gov

| Target Gene | Cell Type | Observed Effect | Effective Concentration | Associated Pathway |

|---|---|---|---|---|

| Interleukin-4 (IL-4) | Mouse Splenocytes | Decreased mRNA Expression | ~50% inhibition at 10 μM | Th2 Cytokine Signaling |

| Interferon-gamma (IFN-γ) | Mouse Splenocytes | Decreased mRNA Expression | ~50% inhibition at 10 μM | Th1 Cytokine Signaling |

Epigenetic modifications are heritable changes that alter gene expression without changing the underlying DNA sequence. wikipedia.org These mechanisms include DNA methylation and post-translational modifications of histone proteins, which package DNA into chromatin. bio-rad.com The state of chromatin—whether open (euchromatin) or condensed (heterochromatin)—determines the accessibility of genes for transcription. bio-rad.com

While there is no direct evidence characterizing the effect of Esculeogenin B on histone modification enzymes, its demonstrated ability to alter gene expression suggests a potential role for epigenetic regulation. nih.gov Histone modifications are dynamically controlled by "writer" enzymes that add marks (e.g., histone acetyltransferases, HATs) and "eraser" enzymes that remove them (e.g., histone deacetylases, HDACs). bio-rad.comresearchgate.net Acetylation of histones is generally associated with transcriptional activation, while deacetylation leads to repression. bio-rad.com Given that Esculeogenin B suppresses the transcription of specific cytokine genes, it can be inferred that it may influence the activity of histone-modifying enzymes at the promoter regions of these target genes. nih.gov Hypothetically, Esculeogenin B could facilitate the recruitment of HDACs or inhibit HAT activity, leading to a more compact chromatin structure that represses gene expression. This remains an area for future investigation.

Esculeogenin B Effects on Specific Cellular Processes (in vitro mechanistic studies)

Esculeogenin B has been shown to directly influence fundamental cellular processes, as evidenced by in vitro mechanistic studies. These effects underpin its broader biological activities.

The cell cycle is a tightly regulated series of events that leads to cell division and proliferation. plos.org The ability of a compound to modulate cell cycle progression is a key indicator of its potential as an anti-proliferative or anticancer agent. In vitro studies have demonstrated that Esculeogenin B dose-dependently suppresses T-lymphoproliferation. nih.gov

This anti-proliferative activity inherently implies an interference with cell cycle progression. By inhibiting the proliferation of T-lymphocytes, Esculeogenin B effectively halts or slows their division, which is a direct outcome of cell cycle modulation. nih.gov While the specific phase of the cell cycle (e.g., G0/G1, S, or G2/M) that Esculeogenin B targets has not yet been elucidated, its ability to reduce cell division points to an effect on key cell cycle regulators. nih.govnih.gov It can be inferred that Esculeogenin B may influence the expression or activity of proteins such as cyclins and cyclin-dependent kinases (CDKs), which act as critical checkpoints and drivers of the cell cycle. nih.gov

Programmed Cell Death Induction in Specific Cell Lines (e.g., apoptosis in cancer cells)

While direct studies on Esculeogenin B's induction of programmed cell death are limited, research on related steroidal alkaloids from tomatoes, such as α-tomatine, provides significant insights into the potential mechanisms. Programmed cell death, or apoptosis, is a crucial process for eliminating potentially malignant cells. uvigo.eskhanacademy.org Cancer cells often develop resistance to apoptosis, which contributes to their uncontrolled proliferation. nih.gov

The anticancer activities of tomato-derived steroidal glycoalkaloids are well-documented. researchgate.net For instance, α-tomatine has been shown to induce apoptosis in various human cancer cell lines. In human hepatocarcinoma (HepG2) cells, α-tomatine triggers apoptosis by activating caspases 3 and 7, key executioner enzymes in the apoptotic cascade. mdpi.com It also inhibits the expression of the anti-apoptotic protein Bcl-2. mdpi.com Furthermore, in androgen-independent prostate cancer (PC-3) cells, α-tomatine potently induces apoptosis and suppresses the nuclear translocation of NF-κB, a transcription factor often associated with cell survival. researchgate.net The mechanism of apoptosis induction by α-tomatine is thought to involve the disruption of the cell membrane due to its interaction with cholesterol, as well as the activation of apoptotic factors like Bak and Mcl-1, leading to the loss of mitochondrial membrane potential. mdpi.com

Extrinsic apoptosis is initiated by the activation of death receptors on the cell surface, such as the TNF receptor family. uvigo.escuny.edu This activation leads to the recruitment of adaptor proteins and the subsequent activation of initiator caspases, like procaspase-8. uvigo.es The intrinsic pathway, on the other hand, is often triggered by cellular stress and involves the mitochondria releasing pro-apoptotic molecules like cytochrome C, which then activates the apoptosome and initiates the caspase cascade. uvigo.es Given the structural similarities and common origin, it is plausible that Esculeogenin B may share similar apoptotic-inducing mechanisms with α-tomatine, targeting key regulators of cell death in cancer cells.

| Cell Line | Compound | Observed Effect | Potential Mechanism |

| Human Hepatocarcinoma (HepG2) | α-tomatine | Apoptosis induction | Activation of caspases 3 and 7, inhibition of Bcl-2 expression. mdpi.com |

| Human Prostate Cancer (PC-3) | α-tomatine | Apoptosis induction | Suppression of NF-κB nuclear translocation. researchgate.net |

| Human Leukemia (HL-60) | α-tomatine | Apoptosis induction | - |

Cell Migration and Invasion Studies (in vitro) (inferred from anticancer activity)

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. While direct studies on Esculeogenin B are not prevalent, research on related compounds and extracts offers inferential evidence of its potential to inhibit these processes. The inhibition of cancer cell migration has been noted as an effect of certain toad preparations containing various metabolites, which function in an AMPK-dependent manner. researchgate.net

In vitro assays are crucial for studying cell migration. nih.gov These can include transwell assays, which measure the movement of cells across a porous membrane toward a chemoattractant. springernature.comnih.gov Other methods involve live-cell microscopy to track the movement of individual cells over a substrate, such as an endothelial monolayer. nih.gov These studies help to identify molecules that control cell migration and adhesion. nih.gov

For instance, studies on esculetin (B1671247), a coumarin (B35378) derivative, have demonstrated its ability to inhibit the proliferation, migration, and invasion of laryngeal cancer cells both in vitro and in vivo. nih.gov Similarly, β-escin has been shown to inhibit ovarian cancer cell adhesion, invasion, and migration. mdpi.com The transforming growth factor-β (TGF-β) signaling pathway is a key regulator of cell motility and can induce changes in the cytoskeleton that promote invasion. ijbs.com It is plausible that Esculeogenin B, as part of the broader family of steroidal alkaloids with anticancer properties, may interfere with such signaling pathways, thereby reducing the migratory and invasive capacity of cancer cells.

| Assay Type | Purpose | Example Application |

| Transwell Assay | Measures chemoattractant-induced cell migration. springernature.com | Evaluating the effect of E2β on gastric cancer cell invasion. nih.gov |

| Wound Healing Assay | Assesses the ability of a cell population to migrate and close a "wound" in a cell monolayer. | Used to test the effect of esculetin on laryngeal cancer cell migration. nih.gov |

| Live-Cell Microscopy | Allows for the direct observation and tracking of individual cell movements. nih.gov | Studying B-lymphocyte migration over an endothelial monolayer. nih.gov |

Immune Cell Activation and Differentiation Modulation (e.g., T-lymphocyte activation, dendritic cell function)

Esculeogenin B has demonstrated notable immunomodulatory effects, particularly in the context of T-lymphocyte activation and dendritic cell function. nih.gov Studies have shown that both Esculeogenin B (Esg-B) and its glycoside precursor, esculeoside B (EsB), can suppress the activation of mouse CD4+ T lymphocytes. nih.govmatilda.science This suppression is dose-dependent and has been observed through the inhibition of T-lymphoproliferation. nih.govmdpi.com

The mechanism behind this suppression involves the modulation of cytokine production. Esculeogenin B has been found to suppress the secretion and mRNA expression of both Th2-relevant interleukin-4 (IL-4) and Th1-relevant interferon-gamma (IFN-γ). nih.govmdpi.com Furthermore, it reduces the secretion of IL-10 and IL-2. nih.govmatilda.science This suggests that Esculeogenin B can influence the differentiation of T helper (Th) cells, specifically modulating the Th1/Th2/Treg balance. nih.govmatilda.science

In addition to its effects on T-cells, related tomato saponins like esculeoside A (EsA) and its aglycon esculeogenin A (Esg-A) have been shown to modulate dendritic cell (DC) function. nih.gov Dendritic cells are crucial antigen-presenting cells that initiate immune responses by activating naïve T lymphocytes. nih.gov EsA and Esg-A were found to attenuate the maturation of murine bone marrow-derived DCs, down-regulating the expression of MHC class II molecules and the co-stimulatory molecule CD86. nih.gov This impairment of DC maturation leads to a reduced capacity to stimulate T-cell proliferation. nih.gov Given the structural and functional similarities between these related compounds, it is likely that Esculeogenin B also plays a role in modulating the innate immune response through its effects on dendritic cells.

| Compound | Immune Cell Target | Observed Effect | Cytokine Modulation |

| Esculeogenin B | Mouse CD4+ T-lymphocytes | Suppressed T-lymphoproliferation. nih.govmdpi.com | Decreased IL-4, IFN-γ, IL-10, and IL-2 secretion. nih.govmatilda.sciencemdpi.com |

| Esculeoside B | Mouse CD4+ T-lymphocytes | Suppressed T-lymphoproliferation. nih.gov | Decreased IL-4, IFN-γ, and IL-10 secretion. nih.govmdpi.com |

| Esculeogenin A | Murine Dendritic Cells | Attenuated maturation, reduced expression of MHC-II and CD86. nih.gov | - |

| Esculeoside A | Murine Dendritic Cells | Attenuated maturation, reduced expression of MHC-II and CD86. nih.gov | - |

Advanced Analytical and Spectroscopic Characterization of Esculeogenin B

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Metabolomics

High-resolution mass spectrometry is a cornerstone technique for the analysis of natural products like Esculeogenin B. It provides highly accurate mass measurements, which are crucial for determining the elemental composition and confirming the molecular formula of the compound. nih.gov This level of precision is indispensable in metabolomics studies to differentiate between a multitude of compounds present in a complex biological extract. nih.govnih.gov

Positive high-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) of a related derivative, esculeogenin B₁, showed a quasi-molecular ion at m/z 448.3424, which corresponds to the molecular formula [C₂₇H₄₅NO₄+H]. jst.go.jp This data is critical for confirming the fundamental structure of the esculeogenin framework. In broader analyses of tomato-derived steroidal alkaloids, liquid chromatography coupled with a quadrupole time-of-flight mass spectrometer (LC-QTOF-MS) is employed to obtain full scan data with high mass accuracy, typically within a 10 ppm error margin. biorxiv.org This allows for the confident identification of known compounds like Esculeogenin B and the putative identification of its metabolites in biological samples. biorxiv.orgacs.org

| Derivative | Ionization Mode | Measured m/z | Molecular Formula | Reference |

|---|---|---|---|---|

| Esculeogenin B₁ | Positive HR-FAB-MS | 448.3424 | [C₂₇H₄₅NO₄+H] | jst.go.jp |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for distinguishing between isomers, which are compounds with the same molecular formula but different structural arrangements. nih.govd-nb.info While Esculeogenin B and its isomers, such as esculeogenin A, share the same mass, their fragmentation patterns upon collision-induced dissociation (CID) can be distinct. acs.org

In a typical analysis, the precursor ion corresponding to Esculeogenin A or B (m/z 448.3432) is selected and fragmented. acs.org The resulting product ions provide structural clues. For instance, characteristic fragments for steroidal alkaloids might include ions at m/z 430, 412, 286, and 251. acs.org Subtle differences in the relative intensities of these fragments can help differentiate between isomers. d-nb.infonih.gov The chromatographic separation achieved by the LC component is also vital, as isomers often exhibit slightly different retention times, aiding in their distinction before they even enter the mass spectrometer. nih.govnih.gov Advanced fragmentation techniques and statistical analysis of the resulting spectra can further enhance the ability to distinguish between closely related isomers. nih.govlcms.cz

While specific applications of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Esculeogenin B are not extensively documented in the provided context, its utility can be inferred from its broad applications in analyzing biomolecules and natural products. nih.govnih.gov MALDI-TOF MS is known for its high sensitivity, speed, and ability to analyze complex mixtures, making it a valuable tool in proteomics and microbiology. nih.govmicropspbgmu.rumdpi.com

In the context of Esculeogenin B, MALDI-TOF MS could potentially be used for rapid screening of plant extracts for the presence of this and other steroidal alkaloids. nih.gov It could also be applied in imaging mass spectrometry to map the spatial distribution of Esculeogenin B within tomato fruit tissues. This would provide valuable insights into its biosynthesis and localization. Furthermore, MALDI-TOF MS is used for identifying microorganisms and detecting antibiotic resistance, suggesting its potential role in studying the interactions between Esculeogenin B-producing plants and microbes. nih.govfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural and stereochemical elucidation of complex organic molecules like Esculeogenin B. leibniz-fmp.demdpi.comnumberanalytics.comresearchgate.net It provides detailed information about the chemical environment of individual atoms (protons and carbons) and their spatial relationships. vanderbilt.edu

The ¹H-NMR spectrum of a related sapogenol, esculeogenin B₁, revealed key signals that helped define its structure. jst.go.jp For example, specific proton signals were observed for the methyl groups (H₃-18 and H₃-19), and various methine and methylene (B1212753) protons throughout the steroidal skeleton. jst.go.jp The coupling constants (J-values) between these protons provide information about their dihedral angles, which is crucial for determining the relative stereochemistry of the molecule. jst.go.jp

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity (J, Hz) | Reference |

|---|---|---|---|

| H₃-19 | 0.78 | s | jst.go.jp |

| H₃-18 | 0.99 | s | jst.go.jp |

| H₃-21 | 1.26 | d, J=6.3 | jst.go.jp |

| H-22 | 3.05 | d, J=11.5 | jst.go.jp |

| Hax-26 | 2.67 | t-like, J=11.9 | jst.go.jp |

| Heq-26 | 3.34 | d, J=11.9 | jst.go.jp |

| H-3 | 3.84 | m | jst.go.jp |

| H-16 | 4.66 | m | jst.go.jp |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and determining the complete connectivity and stereochemistry of Esculeogenin B. researchgate.netprinceton.eduslideshare.netyoutube.comsdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edusdsu.edu This helps to establish spin systems and trace out the connectivity of protons within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). youtube.comsdsu.edu This is fundamental for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are two or three bonds away. jst.go.jpyoutube.com HMBC is crucial for piecing together the different fragments of the molecule and connecting quaternary carbons (carbons with no attached protons). For example, the correlation between the H₃-21 protons and the C-22 carbon was a key piece of evidence in characterizing the novel solanocapsine-type framework of a related compound. jst.go.jp

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. jst.go.jpprinceton.edu This is the primary technique for determining the relative stereochemistry. The observation of a NOESY correlation between H-20 and H-22, and between H₃-21 and H-22, was used to establish the cis relationship of these protons and thus the configuration at the C-22 and C-23 stereocenters. jst.go.jp

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. preprints.orgamericanpharmaceuticalreview.com While direct ssNMR studies on Esculeogenin B are not cited, the methodology is highly applicable. researchgate.net ssNMR can provide information that is complementary to single-crystal X-ray diffraction, especially for materials that are not fully crystalline or are polymorphic. preprints.org

For Esculeogenin B, ssNMR could be used to:

Characterize different polymorphic forms, which may have different physical properties.

Study the molecular structure and packing in a microcrystalline or amorphous solid state. preprints.org

Investigate the dynamics of the molecule in the solid state by measuring relaxation times and using techniques like magic-angle spinning (MAS). mdpi.comnih.gov

Probe intermolecular interactions in co-crystals or formulated products. americanpharmaceuticalreview.com

The sensitivity of NMR chemical shifts to small changes in molecular structure and environment makes ssNMR a precise tool for refining structural details that may be beyond the limits of other methods. researchgate.netmdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis (inferred from general characterization)

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. ksu.edu.sauni-siegen.dephotothermal.com These techniques are based on the principle that molecular bonds vibrate at specific frequencies. uni-siegen.de

IR Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when a vibration leads to a change in the molecule's dipole moment. ksu.edu.salibretexts.org It is particularly useful for identifying polar functional groups. For Esculeogenin B, IR spectroscopy would be expected to show characteristic absorption bands for O-H (hydroxyl) and C-O stretching vibrations, as well as C-H stretching and bending vibrations of the steroidal backbone.

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. ksu.edu.sanih.gov It is sensitive to vibrations that cause a change in the polarizability of a molecule, making it particularly good for identifying non-polar bonds, such as C-C and C=C bonds within the core structure. ksu.edu.saphotothermal.com

Together, IR and Raman spectroscopy provide a comprehensive fingerprint of the functional groups present in Esculeogenin B, which aids in its structural confirmation. uni-siegen.denih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation (inferred from highly complex structures)